molecular formula C8H12N2 B129647 (R)-5,6,7,8-Tetrahydroindolizin-7-amine CAS No. 140848-70-0

(R)-5,6,7,8-Tetrahydroindolizin-7-amine

货号: B129647
CAS 编号: 140848-70-0
分子量: 136.19 g/mol
InChI 键: OFHLBABNSDKHMX-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-5,6,7,8-Tetrahydroindolizin-7-amine is a chiral bicyclic amine featuring an indolizine core partially saturated at positions 5–6. Its R-configuration at the 7-position distinguishes it from stereoisomers and derivatives. This compound has garnered attention as a key intermediate in synthesizing bioactive molecules, such as (-)-rhazinilam, a natural product with antitubulin activity . Recent synthetic advancements enable its preparation in fewer steps (two steps, 43% yield) compared to traditional methods requiring additional hydrolysis and hydrogenation steps .

属性

CAS 编号

140848-70-0

分子式

C8H12N2

分子量

136.19 g/mol

IUPAC 名称

(7R)-5,6,7,8-tetrahydroindolizin-7-amine

InChI

InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2/t7-/m1/s1

InChI 键

OFHLBABNSDKHMX-SSDOTTSWSA-N

SMILES

C1CN2C=CC=C2CC1N

手性 SMILES

C1CN2C=CC=C2C[C@@H]1N

规范 SMILES

C1CN2C=CC=C2CC1N

同义词

7-Indolizinamine,5,6,7,8-tetrahydro-,(R)-(9CI)

产品来源

United States

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes critical differences between (R)-5,6,7,8-Tetrahydroindolizin-7-amine and related compounds:

Compound Name Molecular Formula Core Structure Pharmacological Use Synthesis Efficiency
(R)-5,6,7,8-Tetrahydroindolizin-7-amine C₈H₁₄N₂ Indolizine (tetrahydro) Intermediate for (-)-rhazinilam 2 steps, 43% yield
(7S)-5,6,7,8-Tetrahydroindolizin-7-amine C₈H₁₄N₂ Indolizine (tetrahydro, S-enantiomer) Unspecified (commercial availability) Requires enantioselective synthesis
(7S)-N,N-Dipropyl-5,6,7,8-tetrahydroindolizin-7-amine C₁₃H₂₄N₂ Indolizine (tetrahydro, dipropyl-substituted) Potential CNS modulation (structural analogy to antipsychotics) Multi-step functionalization
5H,6H,7H,8H-Imidazo[1,5-a]pyridin-7-amine dihydrochloride C₇H₁₃Cl₂N₃ Imidazo-pyridine (tetrahydro) Research compound (unspecified) Salt form enhances solubility
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine C₁₀H₁₄N₂ Benzazepine (tetrahydro) Reference material for Lorcaserin (appetite suppressant) Industrial-scale synthesis
Octahydroindolizin-7-amine C₈H₁₆N₂ Indolizine (octahydro) Unspecified (higher saturation) Requires full hydrogenation

Key Findings

Stereochemical Influence

The R-configuration in (R)-5,6,7,8-Tetrahydroindolizin-7-amine is critical for its role in (-)-rhazinilam synthesis, as enantiomers (e.g., S-form in ) may exhibit divergent biological activities or synthetic utility. Enantioselective synthesis remains a challenge for S-analogs, limiting their accessibility .

Substituent Effects
  • This modification aligns with structural motifs in antipsychotics like quetiapine, suggesting CNS applications .
  • Imidazo-Pyridine Analog : Replacement of indolizine with an imidazo-pyridine core () alters electronic properties and binding interactions, though pharmacological data are lacking.
Saturation Level
  • Octahydroindolizin-7-amine: Full saturation (octahydro vs.
Salt Forms

The dihydrochloride salt of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine () improves aqueous solubility, a common strategy for optimizing pharmacokinetics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。